molecular formula C13H13N3O3 B5729178 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate

2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate

Cat. No.: B5729178
M. Wt: 259.26 g/mol
InChI Key: SHWYUCFANPRZBW-UHFFFAOYSA-N
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Description

2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate typically involves the reaction of 1-acetyl-3-methyl-1H-1,2,4-triazole with phenyl acetate under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate certain pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure but differ in their substituents and biological activities.

    1,2,4-Triazole derivatives: Similar to 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate but with variations in the acetyl and phenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2-acetyl-5-methyl-1,2,4-triazol-3-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-14-13(16(15-8)9(2)17)11-6-4-5-7-12(11)19-10(3)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWYUCFANPRZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2OC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871917
Record name 2-(1-Acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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